molecular formula C17H27BClNO2 B6365707 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester CAS No. 2096333-91-2

5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester

Cat. No.: B6365707
CAS No.: 2096333-91-2
M. Wt: 323.7 g/mol
InChI Key: ZZRHGRFITYOSNP-UHFFFAOYSA-N
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Description

5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester is a boronic ester derivative characterized by a 2-chlorophenyl backbone substituted with an N-t-butylaminomethyl group at the 5-position. The pinacol ester moiety (a cyclic boronate ester) enhances stability and solubility compared to the free boronic acid form, making it suitable for synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions . The chlorine atom at the 2-position and the bulky N-t-butylaminomethyl group influence steric and electronic properties, affecting reactivity and selectivity in organic transformations .

Properties

IUPAC Name

N-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BClNO2/c1-15(2,3)20-11-12-8-9-14(19)13(10-12)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRHGRFITYOSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

An alternative approach involves constructing the N-t-butylaminomethyl sidechain after introducing the boronic ester. This method leverages Suzuki-Miyaura cross-coupling between a halogenated arylboronic ester and an appropriately functionalized amine precursor. For instance, 2-chloro-5-bromophenylboronic acid pinacol ester can undergo coupling with N-t-butylaminomethyl zinc bromide in the presence of a Pd catalyst .

This strategy mirrors the synthesis of phenylboronic acid derivatives, where Pd(OAc)₂ catalyzes couplings between aryl halides and boronic acids in aqueous media . However, the instability of zinc organometallics under standard Suzuki conditions may require inert atmosphere handling and low-temperature steps.

Advantages:

  • Enables modular introduction of the aminomethyl group.

  • Compatible with orthogonal protection strategies, such as silylation of hydroxyl groups or benzyl ester protection of carboxylic acids, to prevent side reactions .

Direct Aminomethylation via Mannich Reaction

The Mannich reaction offers a route to introduce the N-t-butylaminomethyl group directly onto a pre-formed 2-chlorophenylboronic acid pinacol ester. This one-pot, three-component reaction involves formaldehyde, t-butylamine, and the boronic ester under acidic or basic conditions. While this method is less commonly reported for sterically demanding substrates, it has been successfully applied to analogous arylboronates in pharmaceutical intermediate synthesis .

Optimization Parameters:

  • Use of Lewis acids like BF₃·OEt₂ to activate the imine intermediate.

  • Solvent selection (e.g., THF or dichloromethane) to balance reactivity and solubility .

Metal-Free Synthesis from Arylamines

Arylamines serve as versatile precursors for boronic esters under metal-free conditions. A Sandmeyer-type reaction can convert 5-(N-t-butylaminomethyl)-2-chloroaniline into the corresponding boronic acid, which is subsequently esterified with pinacol. This method, detailed by Qiu et al., involves diazotization of the arylamine with NaNO₂/HCl, followed by treatment with a boronating agent such as B₂(OH)₄ in aqueous medium .

Reaction Conditions:

  • Diazotization at 0–5°C to avoid decomposition.

  • Esterification with pinacol in ethanol under reflux yields the target compound .

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for each method:

Method Yield Catalyst Temperature Key Challenges
Miyaura Borylation 65–85%PdCl₂(dppf)80°CSteric hindrance, halogen retention
Suzuki Coupling 50–75%Pd(OAc)₂100°COrganometallic instability
Mannich Reaction 40–60%BF₃·OEt₂25°CCompeting side reactions
Sandmeyer-Type 55–70%None0–5°C (step 1)Diazonium intermediate stability

Optimization Strategies and Scalability

Catalyst Selection: Palladium-based systems remain the most efficient for borylation and coupling steps, though nickel catalysts (e.g., NiCl₂·dme) offer cost advantages for large-scale applications .

Solvent Systems: Mixed solvents like 1,4-dioxane/water improve solubility of polar intermediates while maintaining catalytic activity .

Protection/Deprotection: Temporary protection of the amine as a tert-butoxycarbonyl (Boc) group prevents unwanted side reactions during boronylation, with subsequent deprotection using HCl in dioxane .

Chemical Reactions Analysis

Types of Reactions

5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert it into different boronic esters or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various boronic esters, alcohols, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-2-methyl-2-propanamine
  • Molecular Formula: C17H27BClNO2
  • CAS Number: 2096333-91-2
  • Purity: Typically 95%

The compound features a boronic acid group that is esterified with pinacol, making it useful for various chemical reactions, especially those involving carbon-carbon bond formation.

Organic Synthesis

5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction , a widely employed method for forming carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Key Reactions:

  • Suzuki-Miyaura Coupling: The compound reacts with aryl or vinyl halides in the presence of palladium catalysts to yield biaryl compounds.

Medicinal Chemistry

The compound's structure enables it to serve as a building block for developing novel pharmaceuticals. Its ability to form stable complexes with transition metals enhances its utility in drug design.

Case Studies:

  • Research has demonstrated its effectiveness in synthesizing compounds with potential anti-cancer properties by facilitating the formation of complex molecular architectures that target specific biological pathways.

Bioconjugation

Due to its boronic acid functionality, this compound can be used in bioconjugation strategies to attach biomolecules (like peptides or antibodies) to surfaces or other biomolecules. This application is particularly relevant in developing targeted drug delivery systems.

Industrial Applications

In addition to laboratory uses, this compound has potential applications in industrial settings where large-scale synthesis of fine chemicals is required. Its stability and reactivity make it suitable for incorporation into various manufacturing processes involving pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

2-Chlorophenylboronic Acid, Pinacol Ester (CAS: 870195-94-1)
  • Structure: Lacks the N-t-butylaminomethyl group at the 5-position.
  • Reactivity: The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution and cross-coupling reactions. However, the absence of the aminomethyl group reduces steric hindrance, enabling faster reaction kinetics in Suzuki couplings .
  • Applications : Widely used in biaryl synthesis due to its balance of reactivity and stability .
4-Amino-3-chlorophenylboronic Acid Pinacol Ester (CAS: 721960-43-6)
  • Structure: Features an amino group at the 4-position instead of the N-t-butylaminomethyl group.
  • However, it may enhance coordination with transition metals in catalytic processes .
  • Biological Activity: Amino-substituted boronic esters often exhibit improved binding to biological targets (e.g., enzymes) compared to halogenated analogs .
3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (CAS: 1668474-08-5)
  • Structure : Contains ethoxy and fluorine substituents, altering electronic and steric profiles.
  • Solubility : Fluorine and ethoxy groups enhance solubility in polar organic solvents (e.g., acetone) compared to purely hydrocarbon-substituted analogs .
  • Reactivity : The electron-withdrawing fluorine atom may reduce nucleophilic aromatic substitution rates but improve stability under acidic conditions .

Solubility and Stability

  • 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic Acid, Pinacol Ester: The pinacol ester group confers high solubility in chloroform and ketones, while the bulky N-t-butyl group reduces crystallinity, enhancing solubility in non-polar solvents .
  • Comparison with Phenylboronic Acid : The parent boronic acid has lower solubility in hydrocarbons and higher sensitivity to hydrolysis, whereas the pinacol ester form is stable and more lipophilic .
  • Azaester Analogs: Azaesters (e.g., 2-aminophenylboronic esters) exhibit variable solubility; for example, chloroform solubility is higher than in hydrocarbons, but the N-t-butylaminomethyl group in the target compound provides superior solubility in ethers .

Reactivity in Cross-Coupling Reactions

  • However, this steric effect improves regioselectivity in reactions with polyhalogenated substrates .
  • Comparison with Pyridine-Based Esters: Heterocyclic analogs (e.g., 2-chloropyridine-5-boronic acid pinacol ester) show higher reactivity due to the electron-deficient pyridine ring, but the target compound’s chlorine and aminomethyl groups offer unique selectivity in forming carbon-carbon bonds .

Data Tables

Table 1: Comparative Properties of Selected Boronic Esters

Compound Name Solubility in CHCl₃ Reactivity in Suzuki Coupling Biological Activity (PBP1b Inhibition) Key Substituents
Target Compound High Moderate (steric hindrance) Low (ester form) N-t-Butylaminomethyl, Cl
2-Chlorophenylboronic Acid Pinacol Ester High High Not tested Cl
4-Amino-3-chlorophenylboronic Acid Pinacol Moderate Moderate Moderate (post-deprotection) NH₂, Cl
3-Chloro-4-ethoxy-5-fluorophenylboronic Acid High Low (electron withdrawal) Not tested Cl, OEt, F

Table 2: Solubility in Organic Solvents (Ranked)

Compound Chloroform 3-Pentanone Dipropyl Ether Methylcyclohexane
Phenylboronic Acid Moderate High High Very Low
Target Compound (Pinacol Ester) High High Moderate Low
Azaester Analogs High Moderate Low Very Low

Biological Activity

5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester (CAS No. 2096333-91-2) is a boronic acid derivative known for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This compound exhibits significant biological activity, making it a valuable tool in medicinal chemistry and biological research.

The molecular formula of this compound is C17H27BClNO2C_{17}H_{27}BClNO_2, with a molecular weight of approximately 307.17 g/mol. The compound is characterized by the presence of a chlorophenyl group and a t-butylaminomethyl substituent, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₇H₂₇BClN O₂
Molecular Weight307.17 g/mol
CAS Number2096333-91-2
Purity≥95%
AppearanceN/A
Storage Temperature4-8°C

Biological Activity

The biological activity of 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester can be categorized into several areas:

1. Enzyme Inhibition

Research indicates that boronic acids can act as potent inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues. This compound's structure allows it to interact effectively with various enzyme targets, potentially leading to therapeutic applications in conditions like cancer and inflammation.

2. Anticancer Activity

Studies have shown that boronic acid derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. For instance, compounds similar to this one have been tested against different cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:
In a study evaluating the cytotoxic effects of boronic acids on breast cancer cells (MCF-7), it was found that compounds with similar structural features to 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid significantly reduced cell viability in a dose-dependent manner, suggesting potential as anticancer agents .

3. Antiviral Activity

Recent investigations into boronic acids have revealed their potential antiviral activity. The mechanism often involves the disruption of viral replication processes. This compound may inhibit key viral enzymes or interfere with viral entry into host cells.

The mechanism of action for this compound primarily involves its ability to form reversible covalent bonds with target proteins due to the electrophilic nature of the boron atom. This interaction can alter protein function and disrupt critical biological pathways.

Research Findings

Several studies have explored the biological implications of boronic acids:

  • Cytotoxicity Assays : Research has demonstrated that compounds similar to 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid exhibit IC50 values in the micromolar range against various cancer cell lines .
  • Enzyme Inhibition Studies : Inhibitory effects on serine proteases were observed with this class of compounds, showcasing their potential as therapeutic agents .

Table 2: Biological Activity Summary

Activity TypeObservationsReference
Enzyme InhibitionEffective against serine proteases
Anticancer ActivitySignificant cytotoxicity in MCF-7 cells
Antiviral ActivityDisruption of viral replication processes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester?

  • Methodology : The compound can be synthesized via:

  • Suzuki-Miyaura Cross-Coupling : The boronic ester moiety facilitates coupling with aryl/heteroaryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvents like acetonitrile/water .
  • Photoinduced Decarboxylative Borylation : Carboxylic acid precursors are activated as N-hydroxyphthalimide esters, irradiated with visible light, and reacted with bis(catecholato)diboron to form boronic esters without metal catalysts .
    • Key Considerations : The pinacol ester group enhances stability during synthesis, and the N-t-butylaminomethyl substituent may require protection (e.g., Boc groups) to prevent side reactions .

Q. How does the pinacol ester group influence the compound’s stability and reactivity?

  • Stability : The pinacol ester protects the boronic acid from hydrolysis, enabling storage at ambient temperatures . It is stable in organic solvents but reacts with H₂O₂, as shown by UV-vis spectroscopy (λmax shift from 290 nm to 405 nm during oxidation) .
  • Reactivity : The ester’s steric bulk moderates electrophilicity, favoring selective cross-coupling over nucleophilic side reactions .

Advanced Research Questions

Q. How can chemoselectivity be achieved in reactions involving this boronic ester?

  • Methodology :

  • Speciation Control : Adjusting solvent polarity and pH modulates boronic acid/ester equilibria, enabling selective transformations. For example, homologation via iterative cross-coupling is achieved by generating reactive borinic esters (e.g., using nBuLi and TFAA) .
  • Orthogonal Deprotection : The pinacol ester can be selectively cleaved under mild acidic conditions (e.g., TFA) while preserving the N-t-butylaminomethyl group .

Q. What are the kinetic and mechanistic insights into its reactions with biological nucleophiles?

  • Findings : Preliminary studies on structurally similar boronic esters (e.g., 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester) suggest proteasome inhibition via covalent interactions with catalytic threonine residues. This is inferred from reduced cell proliferation (IC₅₀ values in µM range) and apoptosis assays .
  • Methodology :

  • Kinetic Profiling : Monitor reaction rates with H₂O₂ or thiol-containing biomolecules using UV-vis or LC-MS .
  • Radical Trapping Experiments : EPR spectroscopy can detect boryl radical intermediates in light-mediated reactions .

Q. How does the steric/electronic profile of the N-t-butylaminomethyl group affect cross-coupling efficiency?

  • Data :

  • Steric Effects : Bulky substituents reduce coupling yields with sterically hindered aryl halides. For example, coupling with ortho-substituted bromobenzenes may require elevated temperatures (80–100°C) .
  • Electronic Effects : The electron-donating N-t-butylaminomethyl group enhances nucleophilicity of the boronate, favoring oxidative addition with electron-deficient partners .

Methodological Recommendations

  • Analytical Techniques :
    • ¹¹B NMR : Track boronic ester speciation during reactions (δ ~30 ppm for pinacol esters) .
    • X-ray Crystallography : Resolve steric clashes in crystal structures to guide substrate design .
  • Synthetic Optimization : Screen ligands (e.g., SPhos, XPhos) to improve cross-coupling yields with challenging substrates .

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